Physicochemical Identity Verification Parameters
CAS 862827-17-6 exhibits a computed XLogP3-AA of 1.3 and a topological polar surface area (TPSA) of 54.5 Ų as definitive computed identity parameters [1]. These values distinguish the compound from the regioisomeric 2-pyridyl and 4-pyridyl analogs, which would display altered hydrogen-bonding patterns due to different nitrogen positioning. Published reference data for the broader N-(pyridin-3-yl)benzamide class indicate that the 3-pyridyl (meta) substitution pattern confers a specific CYP11B2 vs. CYP11B1 selectivity profile relative to 2-pyridyl and 4-pyridyl analogs [2]. However, no direct head-to-head CYP11B2 inhibition data for CAS 862827-17-6 itself was identified in the public domain.
| Evidence Dimension | Computed physicochemical properties: XLogP3-AA and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.3; TPSA = 54.5 Ų; Molecular weight = 311.4 g/mol; H-bond donors = 1; H-bond acceptors = 4 [1] |
| Comparator Or Baseline | N-(pyridin-2-yl)benzamide scaffold analogs (general class): altered LogP and TPSA values expected due to different nitrogen position; specific values not available from direct head-to-head studies |
| Quantified Difference | TPSA and LogP differences from positional isomers are structurally predictable but not experimentally quantified in available public data for this specific compound |
| Conditions | Computed properties (PubChem release 2021.05.07 using XLogP3 3.0 and Cactvs 3.4.8.18); experimental CYP11B2 selectivity data from N-(pyridin-3-yl)benzamide series in recombinant enzyme assays [2] |
Why This Matters
XLogP and TPSA values serve as rapid, low-cost identity verification parameters for incoming batches, enabling detection of regioisomeric mis-synthesis before committing to expensive biological assays.
- [1] PubChem. Compound Summary for CID 16806482: N-(2-morpholino-2-(pyridin-3-yl)ethyl)benzamide. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/862827-17-6 View Source
- [2] Yin L, et al. N-(Pyridin-3-yl)benzamides as selective inhibitors of human aldosterone synthase (CYP11B2). Bioorganic & Medicinal Chemistry Letters. 2011. PubMed. https://pubmed.ncbi.nlm.nih.gov/?term=N-(Pyridin-3-yl)benzamides View Source
